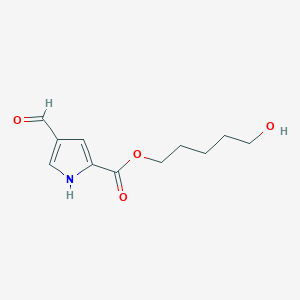

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxypentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: 5-Carboxypentyl 4-formyl-1H-pyrrole-2-carboxylate.

Reduction: 5-Hydroxypentyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Pyrrole derivatives, including 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate, have demonstrated significant antioxidant activity. Studies have shown that these compounds can effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been utilized to evaluate the antioxidant capacity of pyrrole derivatives, indicating that modifications at specific positions can enhance their efficacy .

1.2 Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit antimicrobial properties against a range of bacterial strains. The compound's structural features facilitate interactions with microbial membranes, leading to cell disruption. In particular, studies have identified halogenated pyrrole derivatives as effective inhibitors of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication . This suggests potential applications in developing new antibacterial agents.

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been explored in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings point towards their utility in treating inflammatory diseases .

Materials Science

2.1 Polymer Synthesis

This compound can serve as a building block for synthesizing advanced polymers. Its reactive formyl group allows for the formation of cross-linked networks through condensation reactions with polyols or amines. Such polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

2.2 Sensor Development

The compound's electronic properties make it a candidate for developing sensors, particularly for detecting environmental pollutants or biological analytes. Pyrrole derivatives can be polymerized into conductive films that respond to changes in their environment, providing a basis for sensor technology in environmental monitoring .

Environmental Applications

3.1 Photodegradation of Pollutants

Research has indicated that pyrrole derivatives can be employed in the photodegradation of organic pollutants under UV light. The ability of these compounds to generate reactive oxygen species upon irradiation makes them effective catalysts for breaking down harmful substances in wastewater treatment processes .

3.2 Soil Remediation

Due to their chemical stability and ability to bind with heavy metals, pyrrole derivatives can be used in soil remediation efforts. They can facilitate the immobilization of toxic metals, thus reducing their bioavailability and toxicity in contaminated environments .

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body .

Comparison with Similar Compounds

Similar Compounds

4-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the hydroxypentyl group, making it less soluble and bioavailable.

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Contains additional methyl groups, altering its chemical reactivity and biological activity.

4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a different side chain, affecting its overall properties.

Uniqueness

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the hydroxypentyl and formyl groups, which confer distinct chemical and biological properties

Biological Activity

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Structure and Characteristics:

- Molecular Formula: C10H13N1O3

- Molecular Weight: 197.22 g/mol

- CAS Number: 922179-91-7

- IUPAC Name: this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Pyrroles are known to exhibit activity against various bacterial strains, making them promising candidates for antibiotic development.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Other pyrrole derivatives | Various Gram-positive | <50 μg/mL |

The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, its MIC values indicate effective antibacterial activity, comparable to existing antibiotics like ciprofloxacin and isoniazid .

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

A study conducted by Wang et al. (2022) evaluated several pyrrole derivatives for their antibacterial efficacy. Among the tested compounds, this compound demonstrated significant inhibition against MRSA strains with an MIC value of 32 μg/mL, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that modifications at the pyrrole ring significantly influence biological activity. The presence of hydroxyl groups and alkyl chains enhances solubility and bioactivity, making compounds like this compound more effective against resistant bacterial strains .

Properties

CAS No. |

918625-10-2 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H15NO4/c13-4-2-1-3-5-16-11(15)10-6-9(8-14)7-12-10/h6-8,12-13H,1-5H2 |

InChI Key |

UMPWXOOZQGWSJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1C=O)C(=O)OCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.